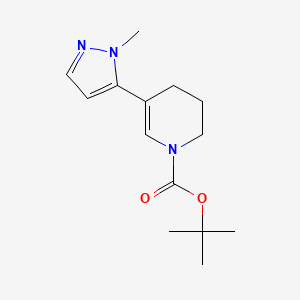
tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate
Vue d'ensemble
Description
Tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate, also known as TAK-448, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
Tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate exerts its effects by selectively binding to and modulating the activity of certain ion channels and protein kinases. In particular, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate has been shown to bind to the TRPV1 channel and block its activity, thereby reducing pain perception. tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate also binds to certain calcium channels, such as the L-type calcium channel, and inhibits their activity, leading to a reduction in blood pressure. Finally, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate can inhibit the activity of certain protein kinases, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate has been shown to have a variety of biochemical and physiological effects, depending on the specific ion channel or protein kinase that it targets. For example, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate can reduce pain perception by blocking the activity of the TRPV1 channel, which is involved in nociception. tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate can also reduce blood pressure by blocking the activity of certain calcium channels, which are involved in regulating vascular tone. Finally, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate can inhibit cell proliferation and survival by blocking the activity of certain protein kinases, which are involved in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate is its high selectivity for certain ion channels and protein kinases, which allows for more precise modulation of their activity. Additionally, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate is its potential toxicity, as it can interact with other ion channels and protein kinases that are not its primary targets. Additionally, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate may have off-target effects that could complicate data interpretation in lab experiments.
Orientations Futures
There are several future directions for research on tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate. One area of interest is the development of more potent and selective analogs of tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate that could be used in clinical trials for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate and its potential off-target effects. Finally, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate could be used as a tool compound to study the role of specific ion channels and protein kinases in various disease states.
Applications De Recherche Scientifique
Tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate has been studied extensively for its potential applications in various research fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate has been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception. tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate has also been investigated for its potential use in treating hypertension and other cardiovascular diseases, as it can selectively block certain calcium channels that are involved in regulating blood pressure. Additionally, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate has been studied for its potential anticancer properties, as it can inhibit the activity of certain protein kinases that are involved in cell proliferation and survival.
Propriétés
IUPAC Name |
tert-butyl 5-(2-methylpyrazol-3-yl)-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-6-11(10-17)12-7-8-15-16(12)4/h7-8,10H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPYNIORCOENQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Ethylpiperidin-1-yl)-[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7590454.png)
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one](/img/structure/B7590462.png)
![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)
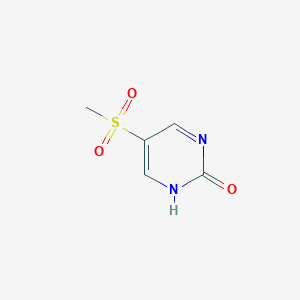
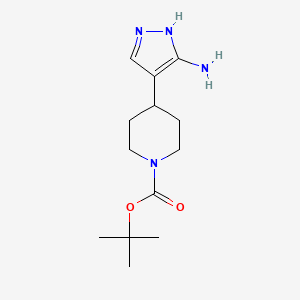
![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)

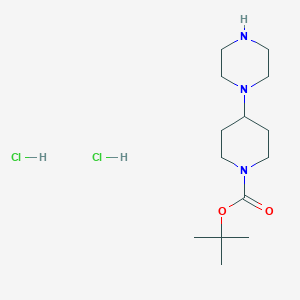
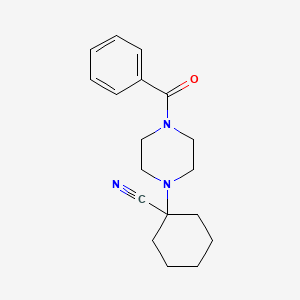
![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)
![N-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B7590562.png)